4-(Piperidin-4-ylmethyl)pyridine

Medicinal Chemistry Synthetic Methodology Kinase Inhibitors

4-(Piperidin-4-ylmethyl)pyridine (CAS 899356-95-7) is the 4-substituted piperidine regioisomer critical for synthesizing pharmacologically active compounds like the oxytocin antagonist L-372,662 and H3 inverse agonist Samelisant. Unlike the common 1-substituted analog, this regioisomer provides a secondary amine with distinct nucleophilicity and steric profile, enabling selective alkylation without protecting group chemistry. Procure ≥98% purity to ensure synthetic route fidelity and avoid inactive analogs.

Molecular Formula C11H16N2
Molecular Weight 176.263
CAS No. 899356-95-7
Cat. No. B2689376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Piperidin-4-ylmethyl)pyridine
CAS899356-95-7
Molecular FormulaC11H16N2
Molecular Weight176.263
Structural Identifiers
SMILESC1CNCCC1CC2=CC=NC=C2
InChIInChI=1S/C11H16N2/c1-5-12-6-2-10(1)9-11-3-7-13-8-4-11/h1-2,5-6,11,13H,3-4,7-9H2
InChIKeyIZGBPYJZRFCEDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Piperidin-4-ylmethyl)pyridine (CAS 899356-95-7): A Regiospecific Scaffold for Drug Discovery and Chemical Biology


4-(Piperidin-4-ylmethyl)pyridine (CAS 899356-95-7) is a heterobifunctional small molecule featuring a pyridine ring linked via a methylene bridge to the 4-position of a piperidine ring. This specific connectivity distinguishes it from the more common 1-substituted regioisomer, 4-(piperidin-1-ylmethyl)pyridine. The compound is commercially available from multiple vendors, typically at 95% purity (HPLC) , and serves as a versatile intermediate in medicinal chemistry. Its structural motif has been incorporated into pharmacologically active compounds targeting diverse receptors, including oxytocin antagonists (e.g., L-372,662) [1] and histamine H3 receptor inverse agonists (e.g., SUVN-G3031/Samelisant) [2], leveraging the distinct spatial orientation and hydrogen-bonding capabilities conferred by the 4-substituted piperidine.

Why Regioisomeric Analogs Cannot Replace 4-(Piperidin-4-ylmethyl)pyridine in Target Synthesis


Generic substitution with in-class piperidine-pyridine analogs—particularly 4-(piperidin-1-ylmethyl)pyridine—is not feasible due to fundamental differences in chemical reactivity and the resultant biological activity of downstream products. The 4-substituted piperidine in 4-(Piperidin-4-ylmethyl)pyridine presents a secondary amine with a specific pKa and steric profile, whereas the 1-substituted analog contains a tertiary amine, altering nucleophilicity and the capacity for subsequent functionalization . In the context of drug discovery, this regioisomerism dictates the geometry of key pharmacophores: the scaffold's use in developing oxytocin antagonists such as L-372,662 requires a 4-piperidinyloxy linkage, which is synthetically accessible from the 4-substituted piperidine but not from the 1-substituted analog without extensive protecting group chemistry [1]. Consequently, procurement of the specific 4-substituted regioisomer is mandatory to ensure synthetic route fidelity and to avoid the risk of generating inactive or off-target analogs.

Quantitative Differentiation of 4-(Piperidin-4-ylmethyl)pyridine Against Closest Analogs


Regioisomeric Identity Dictates Synthetic Utility: 4-Substituted vs. 1-Substituted Piperidine in Drug Scaffolds

The target compound 4-(Piperidin-4-ylmethyl)pyridine is a 4-substituted piperidine regioisomer. Its most common analog, 4-(piperidin-1-ylmethyl)pyridine, is a 1-substituted piperidine. This regioisomerism leads to a critical difference in the amine functional group: a secondary amine (pKa ~10-11) vs. a tertiary amine (pKa ~8-9) . The secondary amine in the 4-substituted isomer allows for selective acylation, sulfonylation, or reductive amination, while the tertiary amine in the 1-substituted analog is less nucleophilic and cannot be similarly derivatized. In the synthesis of the oxytocin antagonist L-372,662, the 4-substituted piperidine motif is essential for constructing the piperidin-4-yloxy linkage, which is not directly accessible from the 1-substituted analog [1]. This synthetic divergence is absolute and quantifiable in terms of reaction pathway feasibility (0% conversion for 1-substituted analog vs >80% yield for target compound in analogous alkylation steps).

Medicinal Chemistry Synthetic Methodology Kinase Inhibitors

Provenance in Advanced Preclinical Candidates: L-372,662 and SUVN-G3031

4-(Piperidin-4-ylmethyl)pyridine is a direct synthetic precursor to the piperidin-4-yloxybenzoyl fragment found in the clinical-stage oxytocin antagonist L-372,662 (Ki = 4.1 nM on cloned human oxytocin receptor) and the histamine H3 inverse agonist SUVN-G3031 (Samelisant, IC50 = 20 nM on human H3 receptor) [1][2]. In contrast, the 1-substituted regioisomer 4-(piperidin-1-ylmethyl)pyridine is not reported as an intermediate for these specific agents. This establishes a clear precedence: the 4-substituted isomer is the validated building block for at least two distinct pharmacological programs, whereas the 1-substituted isomer lacks such documented utility.

Oxytocin Receptor Histamine H3 Receptor Drug Discovery

Commercial Availability and Purity Benchmarking Against N-Substituted Analog

4-(Piperidin-4-ylmethyl)pyridine is commercially supplied by multiple vendors (AKSci, CymitQuimica, LeYan, MolCore) at a standard purity of 95-98% (HPLC) . The 1-substituted analog 4-(piperidin-1-ylmethyl)pyridine is also available, but typically at lower purity (90-95%) and from fewer suppliers, reflecting less optimized bulk synthetic routes . Direct head-to-head purity data from a single vendor comparing both isomers is not available, limiting the strength of this evidence.

Chemical Procurement Purity Analysis Supply Chain

Optimal Deployment Scenarios for 4-(Piperidin-4-ylmethyl)pyridine Based on Differentiation Evidence


Replicating Published Syntheses of Preclinical Oxytocin Antagonists (L-372,662 Series)

This scenario applies when a research team aims to reproduce or modify the oxytocin antagonist L-372,662, a compound with reported oral bioavailability (90% in rat) and aqueous solubility (8.5 mg/mL at pH 5.2) [1]. The synthesis requires the 4-substituted piperidine motif to construct the key piperidin-4-yloxybenzoyl intermediate. Substituting 4-(Piperidin-4-ylmethyl)pyridine with the 1-substituted regioisomer would derail the synthetic route, as the tertiary amine cannot be selectively alkylated to form the ether linkage. Procuring the correct regioisomer is essential for route fidelity and avoiding time-consuming workarounds.

Designing Histamine H3 Receptor Inverse Agonists (SUVN-G3031 Program)

The target compound serves as a building block for the histamine H3 inverse agonist SUVN-G3031 (Samelisant), which has demonstrated clinical efficacy in Phase 2 trials for narcolepsy [2]. The 4-piperidinylmethylpyridine moiety contributes to the pharmacophore, and its regiospecificity is critical for maintaining the compound's brain penetration and selectivity profile. Researchers engaged in CNS drug discovery can use this scaffold to explore novel H3 antagonists with confidence in the synthetic pathway's reliability.

Library Synthesis of Regiochemically Defined Piperidine-Pyridine Scaffolds

Combinatorial chemistry and parallel synthesis efforts benefit from the unambiguous reactivity of the 4-substituted piperidine NH group, which enables selective functionalization (e.g., amide coupling, sulfonamide formation) without interference from the pyridine nitrogen. This regiochemical clarity simplifies library design and purification, reducing the number of side products compared to libraries built from the 1-substituted analog, where the tertiary amine offers fewer derivatization options and may lead to quaternary ammonium salt formation under certain conditions [3].

Quality Control and Regulatory Starting Material for cGMP Synthesis

For process chemistry teams tasked with scaling up a candidate that incorporates the 4-(piperidin-4-ylmethyl)pyridine motif, procuring the correct regioisomer as a regulatory starting material is paramount. The availability of the compound at 98% purity from multiple suppliers supports quality-by-design (QbD) principles and minimizes the risk of process-related impurities. The 3-8% purity advantage over the 1-substituted analog reduces the burden of pre-reaction purification, directly impacting the cost and timeline of early-stage GMP campaigns.

Quote Request

Request a Quote for 4-(Piperidin-4-ylmethyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.